Specnuezhenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

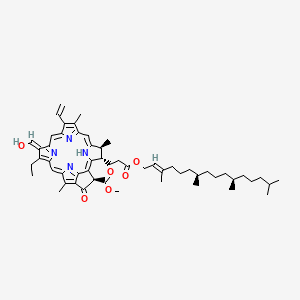

Specnuezhenide is an active iridoid glycoside isolated from the fruits of Ligustrum lucidum . It has been found to inhibit IL-1β-induced inflammation in chondrocytes via inhibition of NF-κB and wnt/β-catenin signaling . It also exerts anti-inflammatory effects in a rat model of osteoarthritis .

Molecular Structure Analysis

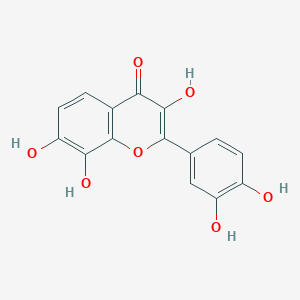

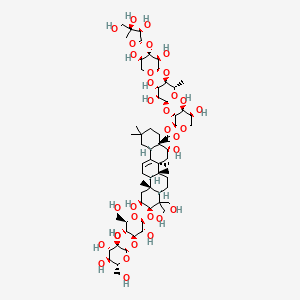

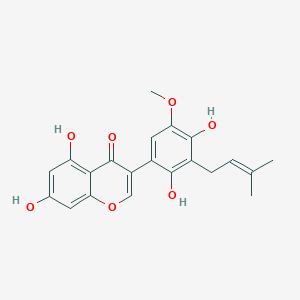

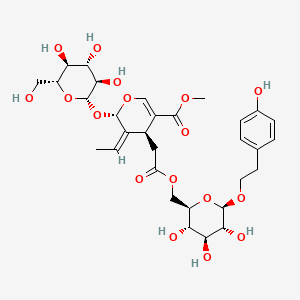

The molecular formula of Specnuezhenide is C31H42O17, and its molecular weight is 686.66 . The structure is consistent with NMR .

Physical And Chemical Properties Analysis

Specnuezhenide has a molecular weight of 686.66 . It is a solid at room temperature .

Scientific Research Applications

Anti-Arthritic Potential

Specneuzhenide has demonstrated significant anti-arthritic effects. A study showed that Specneuzhenide ameliorated Complete Freund’s Adjuvant (CFA) induced arthritis in rats. It was found to reduce paw swelling, arthritic index, and organ index, as well as decrease hepatic parameters like SGPT, SGOT, and ALP. The compound also lowered anti-CII IgG levels and inflammatory parameters such as COX-2 and PGE2. Moreover, it suppressed inflammatory cytokines and enhanced the body’s antioxidant capacity, indicating a protective effect against arthritis via alteration of the HO-1/Nrf-2 pathway .

Renal Protection in Diabetic Nephropathy

Specneuzhenide has shown protective effects on renal injury in rats with diabetic nephropathy (DN). The compound inhibited the decrease of body weight and improved the renal index. It also significantly decreased serum IL1β, IL-6, and TNF-α levels, attenuated glomerular lesions, and induced up-regulation of podocin and CD2AP. These findings suggest that Specneuzhenide’s renal protection may be closely related to the modulation of slit diaphragm proteins and inflammation .

Neuroprotective Effects

Research indicates that Specneuzhenide possesses neuroprotective properties. It has been reported to reduce neurotoxicity induced by 6-OHDA in SH-SY5Y cells. The compound’s ability to decrease high glucose-induced levels of cleaved caspase-3 suggests its potential in protecting against neuronal cell death and related disorders .

Antioxidant Activity

Specneuzhenide has been proven to have antioxidant effects. Its ability to suppress the level of malondialdehyde (MDA) and increase the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) highlights its role in combating oxidative stress. This antioxidant activity is beneficial in various diseases where oxidative stress is a contributing factor .

Anti-Inflammatory Action

The anti-inflammatory properties of Specneuzhenide are well-documented. It has been shown to suppress inflammatory cytokines and enhance the level of anti-inflammatory cytokines like IL-10 and TGF-β. This action is crucial in the treatment of inflammatory diseases and conditions .

Immunomodulatory Effects

Specneuzhenide’s impact on the immune system has been observed through its regulation of immune response. It has been associated with the suppression of mRNA expression of Nrf2, HO-1, and NF-κB, which are key players in the immune response. This suggests its potential application in autoimmune diseases .

Metabolic Regulation

The compound’s effects on metabolic parameters, such as blood glucose levels and lipid profiles, have been noted. Its ability to regulate these parameters makes it a candidate for research in metabolic syndrome and related disorders .

Potential in Traditional Medicine

Specneuzhenide is prevalent in herbal medicine and natural drugs. Its diverse biological activities, including anti-oxidation, anti-inflammation, and blood glucose decline, make it a valuable component in traditional medicinal practices .

Mechanism of Action

Specnuezhenide can inhibit IL-1β-induced inflammation in chondrocytes via inhibition of NF-κB and wnt/β-catenin signaling . It also decreases the expression of cartilage matrix-degrading enzymes and the activation of NF-κB and wnt/β-catenin signaling, and increases chondrocyte-specific gene expression in IL-1β-induced inflammation in chondrocytes .

Safety and Hazards

properties

IUPAC Name |

methyl (4S,5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-GSUVRYNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346299 |

Source

|

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Specneuzhenide | |

CAS RN |

449733-84-0 |

Source

|

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.